molecular formula C13H17NO5S B8408499 1-[(Benzyloxy)carbonyl]-3-pyrrolidinylmethanesulfonic acid

1-[(Benzyloxy)carbonyl]-3-pyrrolidinylmethanesulfonic acid

Cat. No. B8408499
M. Wt: 299.34 g/mol
InChI Key: XDJAQPYQOVUKKY-UHFFFAOYSA-N
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Patent
US06610707B1

Procedure details

Thionyl chloride (5 ml) was added to a solution of 1-[(benzyloxy)carbonyl]-3-pyrrolidinylmethanesulfonic acid (600 mg) [Preparation 57] in dimethylformamide (50 ml). The reaction mixture was heated to reflux for 20 mins after which time the cooled mixture was evaporated to dryness. The residue was partitioned between ethyl acetate and water. The organic layer was separated, dried over magnesium sulphate and the solvent removed under reduced pressure to afford benzyl 3-(chlorosulfonylmethyl)-1-pyrrolidinecarboxylate (560 mg) as an oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]([O:12][C:13]([N:15]1[CH2:19][CH2:18][CH:17]([CH2:20][S:21]([OH:24])(=O)=[O:22])[CH2:16]1)=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CN(C)C=O>[Cl:3][S:21]([CH2:20][CH:17]1[CH2:18][CH2:19][N:15]([C:13]([O:12][CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:14])[CH2:16]1)(=[O:24])=[O:22]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
600 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CC1)CS(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 mins after which time the cooled mixture
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)CC1CN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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